DG046 Exhibits Single-Digit Nanomolar Potency Against IRAP, Surpassing ERAP1 and ERAP2 Activity
DG046 is one of the most potent IRAP inhibitors reported to date, with a Ki of 2 nM, which is approximately 20-fold more potent than its activity against ERAP1 and ERAP2 [1]. This high IRAP potency distinguishes it from other pan-inhibitors like DG013A, which exhibits comparable activity against ERAP1 and IRAP (IC50 of 33 nM and 30 nM, respectively) [2].
| Evidence Dimension | Potency against IRAP and selectivity over ERAP enzymes |
|---|---|
| Target Compound Data | Ki = 2 nM for IRAP; IC50 = 43 ± 4 nM for ERAP1; IC50 = 37 ± 4 nM for ERAP2 |
| Comparator Or Baseline | DG013A: IC50 = 30 nM for IRAP, IC50 = 33 nM for ERAP1; DG026: IC50 = 32 nM for IRAP (from literature), but selective for IRAP over ERAPs by >100-fold |
| Quantified Difference | DG046 is 15-16.5-fold more potent against IRAP than DG013A. Its selectivity for IRAP over ERAP1/ERAP2 is ~20-fold, compared to DG013A's near-equipotent profile. |
| Conditions | Ki for DG046 determined via enzyme kinetics assay. IC50 values for DG013A determined using recombinant ERAP1, ERAP2, and IRAP enzymes with fluorogenic substrates L-AMC or R-AMC. |
Why This Matters
This high IRAP potency makes DG046 the preferred tool for studying IRAP-dependent processes, such as cognitive enhancement or antigen cross-presentation, without the confounding off-target effects of a non-selective pan-inhibitor.
- [1] Vourloumis, D., Mavridis, I., Athanasopoulos, P., Papakyriakou, A., & Stratikos, E. (2022). The Discovery of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: A Literature Review. Frontiers in Pharmacology, 11, 585838. View Source
- [2] Zervoudi, E., Saridakis, E., Birtley, J. R., Seregin, S. S., Reeves, E., Kokkala, P., ... & Stratikos, E. (2013). Rationally designed inhibitor targeting antigen-trimming aminopeptidases of the M1 family enhances antigen presentation and cytotoxic T-cell responses. Proceedings of the National Academy of Sciences, 110(50), 19890-19895. View Source
